1,1'-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one)
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Overview
Description
1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) is a chemical compound characterized by the presence of a pyrazolidine ring linked to two 2-chloroethanone groups
Preparation Methods
The synthesis of 1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) typically involves the reaction of pyrazolidine with two equivalents of chloroacetyl chloride in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol .
Chemical Reactions Analysis
1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Condensation Reactions: The compound can react with other molecules to form larger, more complex structures.
Common reagents used in these reactions include sodium ethoxide, piperidine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest for their diverse pharmacological activities.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) can be compared with similar compounds such as:
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): This compound has a piperazine ring instead of a pyrazolidine ring and exhibits similar chemical reactivity and applications.
1,1’-(Pyrazolidine-1,2-diyl)bis(2-methylpropan-1-one): This compound has methyl groups instead of chloroethanone groups, leading to different chemical properties and applications.
Properties
CAS No. |
89990-55-6 |
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Molecular Formula |
C7H10Cl2N2O2 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-chloro-1-[2-(2-chloroacetyl)pyrazolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H10Cl2N2O2/c8-4-6(12)10-2-1-3-11(10)7(13)5-9/h1-5H2 |
InChI Key |
JFMFVAWSWRURIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N(C1)C(=O)CCl)C(=O)CCl |
Origin of Product |
United States |
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